5-Phenyl-5,10-dihydroindolo[3,2-b]indole
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Overview
Description
5-Phenyl-5,10-dihydroindolo[3,2-b]indole is an organic compound with the molecular formula C20H14N2 It is a member of the indole family, characterized by a fused ring structure that includes both benzene and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-5,10-dihydroindolo[3,2-b]indole typically involves a multi-step process. One common method includes the site-selective palladium-catalyzed cross-coupling reaction with N-methyl-2,3-dibromoindole, followed by cyclization through two-fold palladium-catalyzed carbon-nitrogen coupling with amines . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control measures to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-5,10-dihydroindolo[3,2-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
5-Phenyl-5,10-dihydroindolo[3,2-b]indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism by which 5-Phenyl-5,10-dihydroindolo[3,2-b]indole exerts its effects involves its interaction with molecular targets and pathways. Its structure allows it to participate in electron transfer processes, making it useful in optoelectronic applications. In biological systems, it may interact with enzymes or receptors, influencing cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indolo[3,2-b]carbazole: Another indole derivative with similar structural features but different electronic properties.
5,10-Dihydroindolo[3,2-b]indole: A closely related compound with variations in substituents that affect its chemical behavior.
Uniqueness
5-Phenyl-5,10-dihydroindolo[3,2-b]indole is unique due to its specific phenyl substitution, which enhances its electronic properties and makes it particularly suitable for applications in optoelectronics and as a potential therapeutic agent.
Properties
Molecular Formula |
C20H14N2 |
---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
10-phenyl-5H-indolo[3,2-b]indole |
InChI |
InChI=1S/C20H14N2/c1-2-8-14(9-3-1)22-18-13-7-5-11-16(18)19-20(22)15-10-4-6-12-17(15)21-19/h1-13,21H |
InChI Key |
STNNPBPKUZWTIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=CC=CC=C5N4 |
Origin of Product |
United States |
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